molecular formula C10H9ClO2 B14371117 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- CAS No. 90797-99-2

2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro-

Katalognummer: B14371117
CAS-Nummer: 90797-99-2
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: DSWJEGZSEFTTHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the benzopyran ring, along with a dihydro structure at the 3rd and 4th positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloro-4-methylcoumarin with a reducing agent can yield the desired dihydro derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 6th position and the methyl group at the 4th position, along with the dihydro structure, makes 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-3,4-dihydro- unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

90797-99-2

Molekularformel

C10H9ClO2

Molekulargewicht

196.63 g/mol

IUPAC-Name

6-chloro-4-methyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C10H9ClO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3

InChI-Schlüssel

DSWJEGZSEFTTHO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)OC2=C1C=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.